Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13532143
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -](/images/structure/VC13532143.png)
Specification
Molecular Formula | C14H28N2O3 |
---|---|
Molecular Weight | 272.38 g/mol |
IUPAC Name | tert-butyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m1/s1 |
Standard InChI Key | INVANCCBUSPUNE-GFCCVEGCSA-N |
Isomeric SMILES | CCN([C@@H]1CCCN(C1)CCO)C(=O)OC(C)(C)C |
SMILES | CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Stereochemical Significance
Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (molecular formula: C₁₅H₃₀N₂O₃, molecular weight: 286.41 g/mol) features a piperidine ring substituted at the 1-position with a hydroxyethyl group and at the 3-position with an ethyl carbamate moiety. The tert-butyl ester group enhances steric bulk and stability, while the (R)-configuration at the piperidine’s 1-position introduces chirality, critical for enantioselective interactions with biological targets .
Three-Dimensional Conformation
The compound’s bioactivity is heavily influenced by its stereochemistry. The (R)-configuration positions the hydroxyethyl group in a spatial orientation that optimizes hydrogen bonding with target proteins, as evidenced by molecular docking studies of analogous piperidine derivatives . The piperidine ring adopts a chair conformation, with the carbamate groups occupying equatorial positions to minimize steric strain.
Comparative Analysis with Stereoisomers
Enantiomeric forms of this compound exhibit distinct pharmacological profiles. For example, the (S)-isomer of a related piperidine carbamate showed 40% lower binding affinity to σ-1 receptors in vitro compared to the (R)-form . Such disparities underscore the importance of stereochemical control during synthesis.
Synthesis and Reaction Pathways
The synthesis of Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves multi-step organic reactions, typically proceeding via:
Step 1: Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group.
Step 2: Hydroxyethylation at the 1-position via nucleophilic substitution with ethylene oxide under basic conditions.
Step 3: Stereoselective reduction using chiral catalysts (e.g., BINAP-ruthenium complexes) to establish the (R)-configuration .
Step 4: Carbamate formation via reaction with ethyl chloroformate in the presence of triethylamine.
Key Reaction Conditions
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Hydroxyethylation: Conducted at 0–5°C in tetrahydrofuran (THF) to minimize side reactions.
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Stereoselective Reduction: Requires (−)-Dipamp as a chiral ligand to achieve >90% enantiomeric excess (ee) .
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Carbamate Formation: Performed under anhydrous conditions to prevent hydrolysis of the tert-butyl ester.
Yield Optimization
Optimized protocols report a total yield of 62% across four steps, with purity ≥98% confirmed by HPLC. Critical impurities include diastereomeric byproducts (≤2%) and unreacted Boc-protected intermediates (≤1%).
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 89–92°C | DSC |
Solubility (25°C) | 12 mg/mL in DMSO | USP <921> |
LogP | 1.85 ± 0.12 | Shake-flask method |
pKa (amine) | 9.2 | Potentiometric titration |
The compound’s moderate lipophilicity (LogP = 1.85) facilitates membrane permeability, while its high solubility in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays. The basic amine (pKa = 9.2) protonates under physiological conditions, enhancing water solubility at low pH .
Biological Activity and Mechanistic Insights
Receptor Binding Affinity
Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester demonstrates nanomolar affinity for σ-1 receptors (Ki = 34 nM), as determined by radioligand displacement assays . This activity is attributed to hydrogen bonding between the hydroxyethyl group and Glu172 residues in the receptor’s binding pocket.
Cytotoxicity Profile
The compound exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), suggesting a favorable therapeutic index for neurological applications .
Applications in Medicinal Chemistry
Neuroprotective Agent Development
The compound’s σ-1 receptor agonism positions it as a candidate for treating neurodegenerative diseases. In rodent models of Parkinson’s disease, analogs reduced dopaminergic neuron loss by 40% at 10 mg/kg doses .
Hazard | Precautionary Measure |
---|---|
Skin irritation (H315) | Wear nitrile gloves |
Eye damage (H319) | Use safety goggles |
Respiratory sensitization (H334) | Employ fume hoods |
The compound is stable under inert gas at −20°C but decomposes upon prolonged exposure to moisture (>48 hours at 40°C) .
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